molecular formula C21H28N4O B6098594 N-(1-cycloheptyl-3-piperidinyl)-5-quinoxalinecarboxamide

N-(1-cycloheptyl-3-piperidinyl)-5-quinoxalinecarboxamide

Katalognummer B6098594
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: CZBFCKJPICSCQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cycloheptyl-3-piperidinyl)-5-quinoxalinecarboxamide, commonly known as CPQ, is a chemical compound that belongs to the quinoxaline family. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and memory formation. CPQ has been widely used in scientific research to investigate the physiological and biochemical effects of NMDA receptor blockade.

Wirkmechanismus

CPQ binds to the glycine-binding site of the N-(1-cycloheptyl-3-piperidinyl)-5-quinoxalinecarboxamide receptor, which is located on the NR1 subunit of the receptor. This binding prevents the activation of the receptor by glutamate and glycine, leading to the inhibition of the receptor's ion channel function. This, in turn, reduces the influx of calcium ions into the postsynaptic neuron, which is critical for synaptic plasticity and memory formation.
Biochemical and Physiological Effects
CPQ has been shown to produce a wide range of biochemical and physiological effects, depending on the specific brain region and neuronal circuitry involved. It has been shown to impair long-term potentiation (LTP), a cellular mechanism that underlies learning and memory, in the hippocampus and other brain regions. CPQ has also been shown to reduce pain perception in animal models of chronic pain and to have anticonvulsant properties in models of epilepsy. Additionally, CPQ has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

CPQ is a potent and selective N-(1-cycloheptyl-3-piperidinyl)-5-quinoxalinecarboxamide receptor antagonist that can effectively block the receptor's ion channel function. This makes it a valuable tool for investigating the physiological and biochemical effects of this compound receptor blockade. However, CPQ has some limitations that should be taken into consideration when designing experiments. For example, it has a relatively short half-life, which may require frequent administration in some experimental paradigms. Additionally, CPQ may have off-target effects on other receptors or ion channels, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

CPQ has been widely used in scientific research to investigate the role of N-(1-cycloheptyl-3-piperidinyl)-5-quinoxalinecarboxamide receptors in various physiological and pathological processes. However, there are still many unanswered questions regarding the precise mechanisms of action of CPQ and the physiological and pathological consequences of this compound receptor blockade. Future research directions may include investigating the effects of CPQ on different brain regions and neuronal circuits, exploring the potential therapeutic applications of CPQ in neurodegenerative diseases, and developing more selective this compound receptor antagonists with longer half-lives and fewer off-target effects.

Synthesemethoden

CPQ can be synthesized using a multi-step process that involves the reaction of quinoxaline-2-carboxylic acid with 1-cycloheptylpiperidine and subsequent acylation with chloroacetyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

CPQ has been extensively used in scientific research to investigate the role of N-(1-cycloheptyl-3-piperidinyl)-5-quinoxalinecarboxamide receptors in various physiological and pathological processes, such as synaptic plasticity, learning and memory, pain perception, epilepsy, and neurodegenerative diseases. It has been shown to be a potent and selective this compound receptor antagonist that can effectively block the receptor's ion channel function.

Eigenschaften

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)quinoxaline-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c26-21(18-10-5-11-19-20(18)23-13-12-22-19)24-16-7-6-14-25(15-16)17-8-3-1-2-4-9-17/h5,10-13,16-17H,1-4,6-9,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBFCKJPICSCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCCC(C2)NC(=O)C3=C4C(=CC=C3)N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.